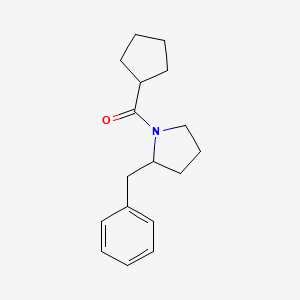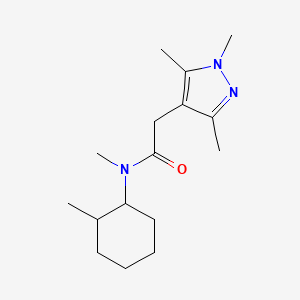
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as A-836,339, is a synthetic compound that acts as a potent and selective cannabinoid receptor type 2 (CB2) agonist. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, neuropathic pain, and cancer.
Mechanism of Action
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a selective agonist of CB2 receptors, which are primarily expressed in immune cells and have been implicated in various physiological and pathological processes. Activation of CB2 receptors by N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide leads to the inhibition of inflammatory responses, modulation of pain perception, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide also modulates pain perception by inhibiting the release of neurotransmitters involved in pain signaling. Furthermore, N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
Advantages and Limitations for Lab Experiments
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, which allows for precise modulation of CB2 receptor activity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of novel formulations of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in various diseases, including cancer, neuropathic pain, and inflammation. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential interactions with other signaling pathways in the body.
Synthesis Methods
The synthesis of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves a multi-step process that starts with the reaction between 2-methylcyclohexanone and ethyl 2-bromoacetate to form ethyl 2-(2-methylcyclohexyl)acetate. This intermediate is then reacted with N-methylhydroxylamine to form N-methyl-N-(2-methylcyclohexyl)acetamide. The final step involves the reaction between N-methyl-N-(2-methylcyclohexyl)acetamide and 1,3,5-trimethyl-4-bromopyrazole to form N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Scientific Research Applications
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has potent analgesic effects in animal models of neuropathic pain. Furthermore, N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-tumor effects in various cancer cell lines.
properties
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-11-8-6-7-9-15(11)18(4)16(20)10-14-12(2)17-19(5)13(14)3/h11,15H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUTZTHEPYGGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




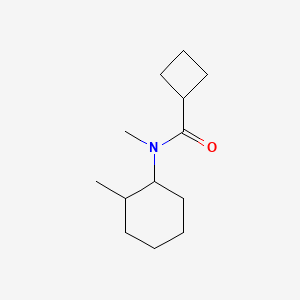
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
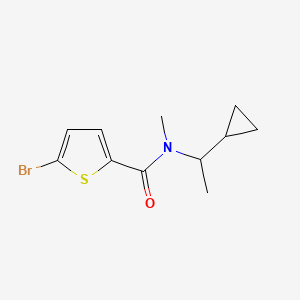

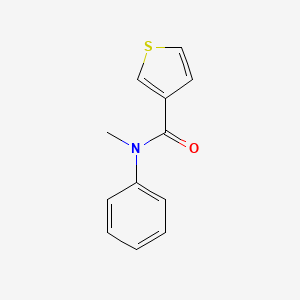
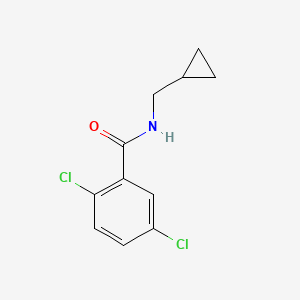
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
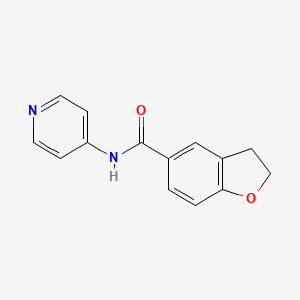
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
